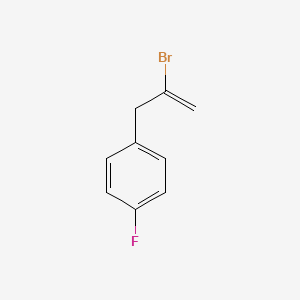

2-Bromo-3-(4-fluorophenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

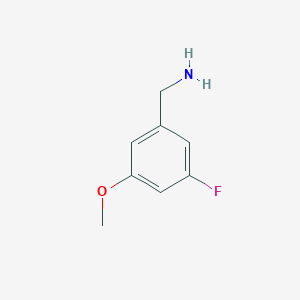

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-fluorophenyl)-1-propene” would be expected to contain a bromine atom attached to a propene group, and a fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(4-fluorophenyl)-1-propene” would depend on its specific molecular structure. Bromo and fluoro compounds typically have unique properties due to the presence of halogen atoms .Scientific Research Applications

Synthesis of Thiophene Derivatives

Scientific Field

Medicinal Chemistry Application Summary: Thiophene-based analogs are of interest to many scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Antidepressant Molecules

Scientific Field

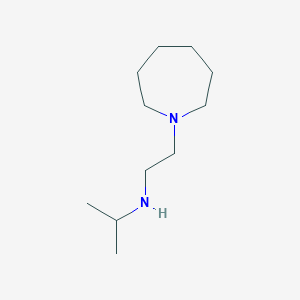

Medicinal Chemistry Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures . Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps . Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

Synthesis of Thiophene Derivatives

Scientific Field

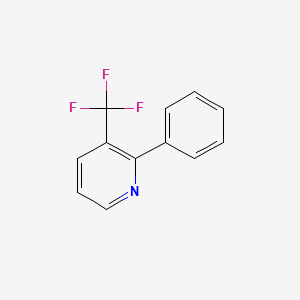

Organic Chemistry Application Summary: Thiophene derivatives are synthesized through a variety of methods, including the condensation reaction . Methods of Application: The synthesis involves the reaction of 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism . Results or Outcomes: The reaction produces 2-bromo-3,3-difluoroallyl benzyl sulfide, which can undergo deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Protodeboronation of Pinacol Boronic Esters

Scientific Field

Organic Chemistry Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis . Methods of Application: Protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach . Results or Outcomes: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Future Directions

properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLUXKJKVHHDRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641175 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-fluorophenyl)-1-propene | |

CAS RN |

731773-10-7 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)